
1-(3-(吡啶-4-基)异恶唑-5-基)乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "1-(3-(Pyridin-4-yl)isoxazol-5-yl)ethanone" is a chemical entity that belongs to the class of isoxazole derivatives, which are known for their diverse biological activities. The pyridinyl group attached to the isoxazole ring and the ethanone moiety suggests that the compound may exhibit interesting chemical and pharmacological properties. The papers provided discuss various related compounds with similar structural features, such as substituted pyridinyl groups and ethanone functionalities, which have been investigated for their molecular structure, synthesis, and biological activities .
Synthesis Analysis
The synthesis of related compounds typically involves cyclization reactions and the use of hydrazide precursors. For instance, the synthesis of 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone was achieved by reacting a hydrazide with carbon disulfide and potassium hydroxide in ethanol . Another example is the synthesis of various substituted 1-(5-(2-p-tolyloxyquinolin-3-yl)-2-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)ethanones, which involved cyclization of an isonitonohydrazide derivative . These methods could potentially be adapted for the synthesis of "1-(3-(Pyridin-4-yl)isoxazol-5-yl)ethanone" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to "1-(3-(Pyridin-4-yl)isoxazol-5-yl)ethanone" has been studied using various computational methods and compared with experimental data such as X-ray diffraction (XRD). The geometrical parameters obtained from these studies are generally in good agreement with the experimental data, indicating the reliability of the computational methods used . The molecular electrostatic potential (MEP) analysis of these compounds reveals the distribution of electron density across the molecule, which is important for understanding its reactivity .
Chemical Reactions Analysis
The chemical reactivity of compounds with similar structures has been explored through molecular docking studies, which suggest potential inhibitory activity against certain enzymes, indicating possible applications as anti-neoplastic agents . The presence of functional groups such as the carbonyl group in the ethanone moiety and the pyridinyl group in the isoxazole ring are likely to influence the chemical reactivity of "1-(3-(Pyridin-4-yl)isoxazol-5-yl)ethanone" as well.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using spectroscopic methods such as FT-IR, NMR, and MS, along with elemental analysis . These compounds exhibit various degrees of antimicrobial and antifungal activities, which are quantified using minimum inhibitory concentration (MIC) values . The electrochemical properties of some derivatives have also been investigated, revealing their potential as electrochromic materials . These studies provide a foundation for predicting the properties of "1-(3-(Pyridin-4-yl)isoxazol-5-yl)ethanone" and its potential applications.
科学研究应用
化学性质和储存
该化合物分子量为188.19,其IUPAC名称为1-[3-(4-吡啶基)-5-异恶唑基]乙酮 . 该物质为固体,应密封保存于干燥条件下,温度在2-8°C之间 .
安全信息
该化合物根据GHS07危险类别进行分类。 该化合物带有信号词“警告”,并带有危险声明H302,H312和H332 . 预防措施包括避免吸入粉尘/烟雾/气体/雾/蒸汽/喷雾,以及处理后彻底清洗 .
药代动力学研究
在对大鼠进行的药代动力学研究中,该化合物显示出51%的口服生物利用度,具有高系统暴露(AUC)1426 ng × h/mL和最大血浆浓度(Cmax)1620 ng/mL .
ALK5抑制剂
该化合物已被鉴定为一种高效、选择性、口服生物利用度高的ALK5抑制剂 . ALK5是一种激酶,该酶的抑制剂在治疗癌症和纤维化等疾病方面具有潜在的治疗应用。
电化学性质
该化合物的电化学性质已被研究 . 观察到其在施加恒定电压后光谱性质的变化,这表明其在电致变色器件中具有潜在的应用 .
分子动力学模拟
安全和危害
The compound has been classified with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
属性
IUPAC Name |
1-(3-pyridin-4-yl-1,2-oxazol-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-7(13)10-6-9(12-14-10)8-2-4-11-5-3-8/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDOFHYDVBZTJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NO1)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


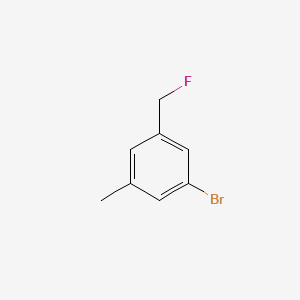
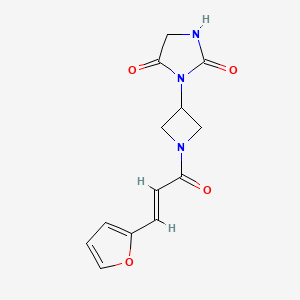
![N-[3-[Methyl(prop-2-ynyl)amino]propyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2503056.png)
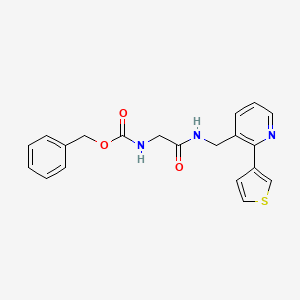
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-fluoro-4-methylbenzenesulfonamide](/img/structure/B2503058.png)
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,5-dimethoxybenzoate](/img/structure/B2503060.png)
![1-{4-[2-(4-Pyridinyl)-1-aziranyl]phenyl}-1-ethanone](/img/structure/B2503061.png)
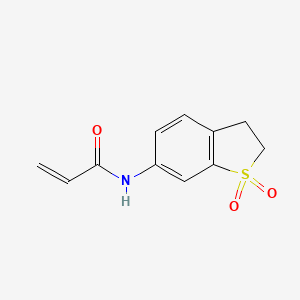
![4-Methyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]thiadiazole-5-carboxamide](/img/structure/B2503065.png)
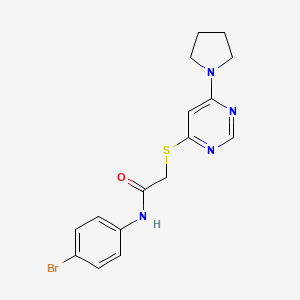
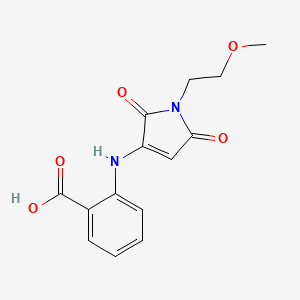
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2503070.png)
![N-[3-(cyanomethoxy)phenyl]-2,4,5-trimethylfuran-3-carboxamide](/img/structure/B2503071.png)